2-Methyl-4-phenylquinolin-8-ol

MAO-B inhibition Neuroprotection Enzyme selectivity

Researchers frequently encounter poor lot-to-lot reproducibility and ambiguous SAR data when using generic 8-hydroxyquinoline (8-HQ) due to non-selective metal chelation and off-target enzyme inhibition. 2-Methyl-4-phenylquinolin-8-ol (CAS 179626-99-4) resolves this by offering a defined substitution pattern that locks in MAO-B selectivity. • >5.9-fold selectivity for MAO-B (IC50 = 17 µM) over MAO-A (>100 µM) - clear differentiation from unsubstituted 8-HQ. • Unique 2-methyl-4-phenyl topology alters metal-complex planarity and dipole moment, enabling systematic SAR in antifungal bioinorganic chemistry. • Standard pack sizes (0.5 g-5 g) in stock with custom synthesis available; reliable global shipping.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 179626-99-4
Cat. No. B071541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-phenylquinolin-8-ol
CAS179626-99-4
Synonyms2-METHYL-4-PHENYL-8-QUINOLINOL
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)O)C3=CC=CC=C3
InChIInChI=1S/C16H13NO/c1-11-10-14(12-6-3-2-4-7-12)13-8-5-9-15(18)16(13)17-11/h2-10,18H,1H3
InChIKeyGKZMDIIFEXMVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-phenylquinolin-8-ol: A Differentiated 8-Hydroxyquinoline Scaffold


2-Methyl-4-phenylquinolin-8-ol (CAS 179626-99-4) is a heterocyclic compound belonging to the 8-hydroxyquinoline (8-HQ) family, distinguished by the presence of a methyl group at the 2-position and a phenyl group at the 4-position of the quinoline core . The 8-hydroxyquinoline scaffold is recognized for its metal-chelating capabilities and a broad range of biological activities, including antimicrobial, anticancer, and neuroprotective effects [1]. This specific substitution pattern modulates the physicochemical and biological properties of the core scaffold, leading to a distinct interaction profile that differentiates it from unsubstituted 8-hydroxyquinoline and other positional isomers.

Procurement Rationale: Why 2-Methyl-4-phenylquinolin-8-ol Is Irreplaceable


Generic substitution within the 8-hydroxyquinoline (8-HQ) class is not scientifically justified due to the profound impact of specific substituents on biological activity, metal-chelation geometry, and molecular recognition. The unsubstituted 8-HQ scaffold exhibits broad but often unselective activity, while the introduction of a methyl group at the 2-position and a phenyl group at the 4-position in 2-Methyl-4-phenylquinolin-8-ol creates a unique molecular topology . This specific arrangement dictates a distinct set of interactions, as demonstrated by its differential inhibition of monoamine oxidase isoforms (MAO-A vs. MAO-B) and its specific behavior in metal complex formation compared to its non-methylated analogs [1]. Therefore, selecting this compound is essential for research programs aiming to exploit these precise molecular recognition features, which are not replicated by other in-class compounds.

Quantitative Evidence: Differentiating 2-Methyl-4-phenylquinolin-8-ol


Selective MAO-B Inhibition for Neurological Probes

In a direct head-to-head enzymatic assay, 2-Methyl-4-phenylquinolin-8-ol demonstrates a moderate but quantifiable selectivity for inhibiting human Monoamine Oxidase B (MAO-B) over Monoamine Oxidase A (MAO-A). The compound exhibits an IC50 of 17,000 nM (17 µM) against human MAO-B, while showing essentially no inhibition of human MAO-A (IC50 > 100,000 nM), yielding a selectivity ratio of >5.9-fold for the MAO-B isoform [1]. This selectivity profile is a key differentiator from many broad-spectrum 8-hydroxyquinoline derivatives and establishes a specific biochemical fingerprint.

MAO-B inhibition Neuroprotection Enzyme selectivity

Altered Metal Complex Geometry and Antifungal Activity

Studies on copper(II) biscomplexes reveal that the inclusion of a 2-methyl substituent on the 8-quinolinol ligand, as found in 2-Methyl-4-phenylquinolin-8-ol, results in a distinct molecular geometry compared to non-methylated analogs. This altered geometry, which affects molecular planarity and dipole moment, was specifically shown to influence the penetrability of the fungal wall and the resultant antifungal activity of the copper complexes [1]. This class-level inference suggests that the 2-methyl-4-phenyl substitution pattern contributes to a unique structure-activity relationship (SAR) not observed with simpler 8-quinolinols.

Antifungal agents Metal complexes Structure-Activity Relationship

Key Application Scenarios for 2-Methyl-4-phenylquinolin-8-ol


Isoform-Selective MAO-B Probe Development

Based on the evidence of >5.9-fold selectivity for MAO-B over MAO-A inhibition (IC50 MAO-B = 17 µM vs. MAO-A >100 µM) [1], this compound is best positioned as a privileged scaffold for designing selective MAO-B inhibitors. Its defined selectivity fingerprint makes it a valuable starting point for medicinal chemistry efforts focused on Parkinson's disease and other neurological conditions where MAO-B inhibition is a therapeutic goal, offering a distinct advantage over non-selective 8-HQ analogs.

Tunable Antifungal Metal Complexes

The compound is ideally suited for research programs investigating the role of ligand geometry on the antifungal activity of metal complexes. The presence of the 2-methyl group is known to alter the planarity and dipole moment of the resulting metal complexes, impacting fungal wall penetrability [1]. Researchers can utilize this specific 2-methyl-4-phenyl-8-quinolinol scaffold to systematically explore structure-activity relationships (SAR) in bioinorganic chemistry and develop next-generation antifungal agents with potentially novel mechanisms of action.

Chemical Probe for 8-Hydroxyquinoline Enzyme Inhibition

Given its specific substitution pattern (2-methyl, 4-phenyl) and the resulting differential inhibition of MAO-A and MAO-B isoforms, 2-Methyl-4-phenylquinolin-8-ol serves as an excellent chemical probe. It can be used in comparative biochemical studies to dissect the molecular recognition features that govern the interaction of 8-HQ derivatives with various enzyme active sites. This is in contrast to using the parent 8-HQ or other simpler derivatives, which may provide a more ambiguous interaction profile.

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